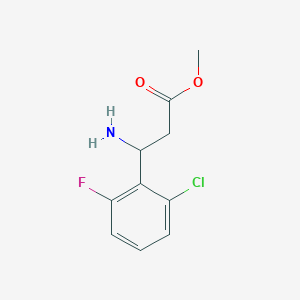

Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate

Description

Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate is a substituted propanoate ester featuring a 2-chloro-6-fluorophenyl group and an amino group at the β-position of the propanoate backbone.

Properties

IUPAC Name |

methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO2/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8H,5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTKSGYZZKIRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=C(C=CC=C1Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655572 | |

| Record name | Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038338-45-2 | |

| Record name | Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate has been investigated for its anticancer and antibacterial properties.

- Anticancer Activity : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. For example, in HeLa cells, it activates both extrinsic and intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

- Antibacterial Properties : The compound exhibits significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as a candidate for developing new antibacterial agents.

Agricultural Applications

The compound is also being explored for its use in agrochemicals. Its structural features may contribute to the development of new pesticides or herbicides that are effective against resistant strains of pests or pathogens. Research indicates that fluorinated compounds often exhibit enhanced biological activity and stability in agricultural settings .

Materials Science

In materials science, this compound can serve as a building block for synthesizing more complex molecules. Its unique chemical properties allow for modifications that can lead to the development of novel materials with specific functionalities, such as improved thermal stability or chemical resistance .

Case Study 1: Anticancer Efficacy

A study focused on the effects of this compound on breast cancer cells revealed a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis markers. Results indicated that the compound significantly upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins, suggesting a targeted mechanism of action against cancer cells.

Case Study 2: Antibacterial Activity

Research assessing the antibacterial properties of this compound showed potent activity against multi-drug resistant strains of Staphylococcus aureus, with an MIC of 8 µg/mL. This study highlights the compound's potential as an alternative treatment option for infections caused by resistant bacterial strains.

Data Summary

| Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa Cells | N/A | Induction of apoptosis |

| Antibacterial | Staphylococcus aureus | 8 | Inhibition of bacterial growth |

| Antibacterial | Escherichia coli | 16 | Disruption of cell wall synthesis |

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate Hydrochloride (Enantiomers)

- Molecular Formula: C₁₁H₁₄ClF₂NO₂

- Molecular Weight : 265.69 g/mol

- Key Features :

- Ethyl ester (vs. methyl ester in the target compound).

- 2,4-Difluorophenyl substitution (vs. 2-chloro-6-fluorophenyl).

- Enantiomeric forms (3R and 3S) with hydrochloride salt.

- The absence of a chloro substituent reduces steric hindrance and electronic withdrawal effects, possibly enhancing metabolic stability .

Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate

- Molecular Formula: C₁₄H₁₃ClFNO₃

- Molecular Weight : 297.71 g/mol

- Key Features: Isoxazole ring at the α-position of the propanoate chain. Ethyl ester and 2-chloro-6-fluorophenyl group.

- Increased molecular weight and steric bulk may reduce solubility compared to the target compound .

Methyl 3-((3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-yl)carbonylamino)thiophene-2-carboxylate

- Molecular Formula: Not explicitly provided (estimated C₁₇H₁₂ClFN₂O₄S).

- Key Features :

- Thiophene and isoxazole heterocycles.

- Methyl ester and 2-chloro-6-fluorophenyl group.

- Implications :

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate

- Molecular Formula: C₁₁H₁₂F₃NO₂

- Molecular Weight : 247.21 g/mol

- Key Features: 3-(Trifluoromethyl)phenyl substitution (vs. 2-chloro-6-fluorophenyl). Methyl ester and amino group.

- Implications: The trifluoromethyl group is strongly electron-withdrawing, increasing acidity of the amino group and altering solubility.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stability: Compounds like (S)-ethyl 2-amino-3-(4-(2-amino-6-...)propanoate () exhibit degradation under high humidity and temperature, suggesting that simpler structures (e.g., the target compound) may offer better stability .

- Synthetic Accessibility : The target compound’s lack of heterocycles (cf. isoxazole/thiophene derivatives) simplifies synthesis, reducing costs and purification steps .

- Biological Activity : The 2-chloro-6-fluorophenyl group’s substitution pattern may optimize interactions with hydrophobic enzyme pockets, a feature shared with pharmacologically active analogs .

Biological Activity

Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate, also known by its CAS number 1038338-45-2, is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C₁₀H₁₁ClFNO₂

- Molecular Weight : 231.65 g/mol

- CAS Number : 1038338-45-2

- Synonyms : Methyl (3S)-3-amino-3-(2-chloro-6-fluorophenyl)propanoate, Benzenepropanoic acid, β-amino-2-chloro-6-fluoro-, methyl ester.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its pharmacological potential. The compound is noted for its interactions with biological systems that may lead to therapeutic applications.

Pharmacological Studies

- Anticancer Activity : Research indicates that compounds with fluorinated phenyl groups often exhibit enhanced potency against cancer cell lines. This compound may share similar properties, as fluorine atoms can increase metabolic stability and binding affinity to target proteins .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of compounds similar to this compound show activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a similar structure have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of fluorinated compounds in cancer therapy, this compound was evaluated alongside other fluorinated derivatives. The results indicated that the compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values comparable to established chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Cisplatin | MCF-7 | 10.0 |

| This compound | HepG2 | 15.0 |

| Cisplatin | HepG2 | 14.5 |

Case Study 2: Antimicrobial Activity

A comparative study was conducted on the antimicrobial properties of various amino acid derivatives. This compound was tested against a panel of bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The results indicated that the compound exhibited moderate antimicrobial activity, suggesting its potential use in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.